methyl (2-methyl-4-quinolinyl)carbamate
Description
Methyl (2-methyl-4-quinolinyl)carbamate is a heterocyclic compound featuring a quinoline backbone substituted with a methyl group at position 2 and a carbamate moiety at position 2. The carbamate group (–O(CO)NH–) enhances stability and modulates lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
methyl N-(2-methylquinolin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(14-12(15)16-2)9-5-3-4-6-10(9)13-8/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKMYVRZFCFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with methyl (2-methyl-4-quinolinyl)carbamate:
Substituent Effects on Properties
- Quinoline Core Modifications: The 2-methyl group in the target compound may sterically hinder interactions with biological targets compared to 8-substituted analogs (e.g., 2-methyl-8-quinolinyl derivatives) .
- Carbamate Variations: Aryl carbamates (e.g., 4-(methylthio)phenyl in ) introduce sulfur, which may alter solubility and metabolic stability. Aliphatic carbamates (e.g., benomyl ) exhibit lower lipophilicity than aromatic counterparts, favoring agrochemical applications.
Lipophilicity and Bioavailability
While direct data for this compound are unavailable, highlights the use of HPLC-derived capacity factors (log k) to assess lipophilicity in carbamate analogs. For example, dichlorophenyl carbamates (log k = 3.5–4.2) are more lipophilic than chlorophenyl derivatives (log k = 2.8–3.1), suggesting that substituents on the quinoline or aryl groups critically influence absorption .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Pyrrolidine-substituted quinolines (e.g., ) demonstrate activity against resistant pathogens, implying that the target compound’s carbamate group could synergize with the quinoline core for similar applications.
- Regulatory Considerations : Fentanyl methyl carbamate’s Schedule I status highlights the importance of structural tweaks to avoid regulatory hurdles while maintaining bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
